
前列腺素H1
描述
Synthesis Analysis
Prostaglandin H1 is produced via the action of prostaglandin H synthase, which catalyzes the conversion of arachidonic acid. The enzyme prostaglandin endoperoxide synthetase exhibits two activities: the synthesis of prostaglandin G1 and its conversion to prostaglandin H1. This process requires heme as a cofactor and is stimulated by various compounds (Miyamoto et al., 1976).
Molecular Structure Analysis
The molecular structure of prostaglandin H synthase, the enzyme responsible for prostaglandin H1 synthesis, has been elucidated through crystallographic studies. It is a bifunctional enzyme with distinct sites for cyclooxygenase and peroxidase activities. The structure reveals a membrane-binding domain indicating the enzyme's integration into the lipid bilayer, and a unique arrangement of the heme group crucial for its enzymatic function (Picot et al., 1994).
Chemical Reactions and Properties
Prostaglandin H1 is involved in various chemical reactions leading to the formation of different prostaglandins. It acts as a substrate for further enzymatic transformations, mediated by specific synthases that produce prostaglandins with diverse physiological roles. The synthesis and subsequent conversion of prostaglandin H1 involve the addition of oxygen and rearrangement of the molecular structure, highlighting the enzyme's dual function as both a cyclooxygenase and a peroxidase (Ohki et al., 1979).
Physical Properties Analysis
The physical properties of prostaglandin H1, such as solubility and stability, are influenced by its molecular structure and the presence of functional groups. These properties are crucial for its biological activity and interaction with other molecules. Detailed analysis of these properties requires further specific studies focusing on the compound's behavior in physiological conditions.
Chemical Properties Analysis
The chemical properties of prostaglandin H1, including its reactivity and interactions with other molecules, are fundamental to its role in the biosynthesis pathway of prostaglandins. The enzyme-mediated reactions that produce and transform prostaglandin H1 showcase the compound's chemical versatility and its importance in physiological processes (Garavito et al., 1994).
科学研究应用
泌尿膀胱功能
前列腺素H1参与调节膀胱收缩。研究表明,包括this compound衍生的前列腺素在内,前列腺素刺激膀胱尿路上皮、固有层和平滑肌的收缩和相位活动。 这表明前列腺素受体系统可能是治疗下尿路功能障碍(如膀胱过度活动症(OAB)和间质性膀胱炎/膀胱疼痛综合征(IC/PBS))的治疗靶点 .
过敏性气道疾病
This compound衍生的前列腺素在过敏性气道疾病中起着重要作用。它们通过与受体相关的不同机制参与过敏性炎症的调节。 这使得this compound及其衍生物成为治疗哮喘、过敏性鼻炎、鼻息肉和阿司匹林加重呼吸道疾病等疾病的治疗靶点 .
抗炎应用
This compound是1系列前列腺素的前体,这些前列腺素通常被认为具有抗炎作用。 它被发现可以激活促炎性PGD2受体CRTH2,表明其有潜力作为治疗炎症性疾病的治疗靶点 .
作用机制
Target of Action
Prostaglandin H1 primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .
Mode of Action
Prostaglandin H1 interacts with its targets, the prostanoid-specific receptors, leading to the actuation of different signaling pathways by the same receptor .
Biochemical Pathways
Prostaglandins, including Prostaglandin H1, are derived enzymatically from fatty acids and have important functions in the body . They are mediators and have a variety of strong physiological effects, such as regulating the contraction and relaxation of smooth muscle tissue . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .
Pharmacokinetics
While specific pharmacokinetic data for Prostaglandin H1 is limited, prostaglandin analogs, which are considered a first-line treatment in the management of glaucoma, have been studied extensively . These analogs have shown efficacy in reducing intraocular pressure . The intraocular pressure-lowering efficacy differs significantly between individuals, partly due to genetic factors .
Action Environment
The action, efficacy, and stability of Prostaglandin H1 can be influenced by various environmental factors. For instance, the effect of prostaglandins depends on multiple factors, including the organ or tissue involved, the receptor to which they attach, and the bodily function or physiological situation
未来方向
生化分析
Biochemical Properties
Prostaglandin H1 is involved in several biochemical reactions, primarily acting as a precursor to other prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which catalyze its formation from arachidonic acid . Additionally, prostaglandin H1 interacts with various proteins and receptors, including the prostaglandin E2 receptor, which mediates its effects on inflammation and vasodilation .
Cellular Effects
Prostaglandin H1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of inflammation by modulating the activity of immune cells and the production of cytokines . Prostaglandin H1 also affects smooth muscle cells, leading to vasodilation and increased blood flow . Furthermore, it can influence gene expression by activating transcription factors involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of prostaglandin H1 involves its binding to specific receptors on the cell surface, such as the prostaglandin E2 receptor . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A and subsequent changes in gene expression . Prostaglandin H1 can also inhibit or activate enzymes involved in the inflammatory response, such as cyclooxygenase-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prostaglandin H1 can change over time due to its stability and degradation . Prostaglandin H1 is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as prostaglandin dehydrogenase . Long-term studies have shown that prolonged exposure to prostaglandin H1 can lead to sustained inflammatory responses and changes in cellular function .
Dosage Effects in Animal Models
The effects of prostaglandin H1 vary with different dosages in animal models . At low doses, prostaglandin H1 can promote vasodilation and reduce inflammation . At high doses, it can cause adverse effects such as increased blood clot formation and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
Prostaglandin H1 is involved in the metabolic pathways of eicosanoids, which include the synthesis of other prostaglandins and thromboxanes . It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and can be further metabolized into various bioactive lipids . Prostaglandin H1 also interacts with cofactors such as glutathione, which can influence its metabolic flux and the levels of metabolites .
Transport and Distribution
Prostaglandin H1 is transported and distributed within cells and tissues through specific transporters and binding proteins . The prostaglandin transporter (SLCO2A1) mediates the cellular uptake of prostaglandin H1, allowing it to exert its effects on target cells . Additionally, prostaglandin H1 can accumulate in certain tissues, such as the vascular endothelium, where it plays a role in regulating blood flow and inflammation .
Subcellular Localization
Prostaglandin H1 is localized to various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . It is found on the lumenal surfaces of these organelles, where it can interact with enzymes and receptors involved in its synthesis and signaling . The subcellular localization of prostaglandin H1 can influence its activity and function, as it allows for specific interactions with other biomolecules .
属性
IUPAC Name |
7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYABHEVAQSJS-CDIPTNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![11,12-Dihydroxybenzo[a]pyrene](/img/structure/B1234016.png)

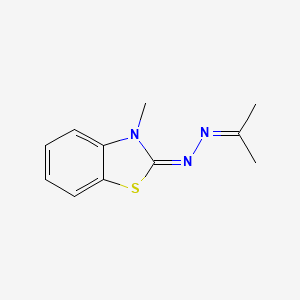
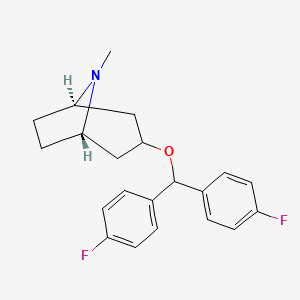
![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)



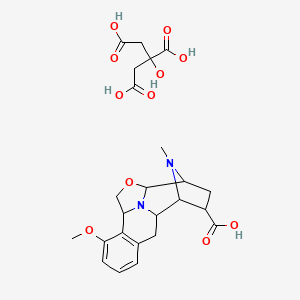
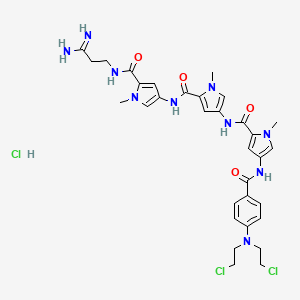
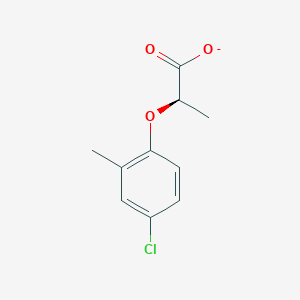

![N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B1234037.png)